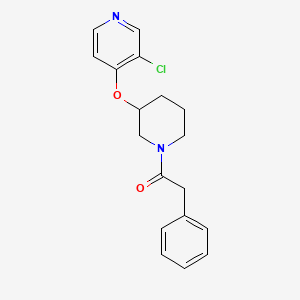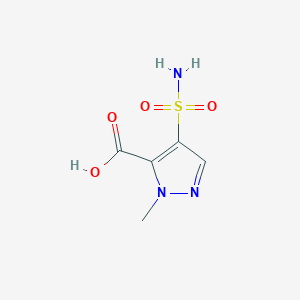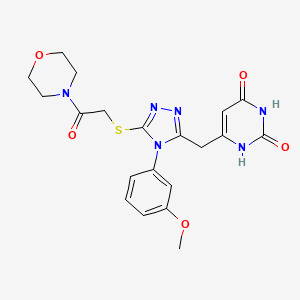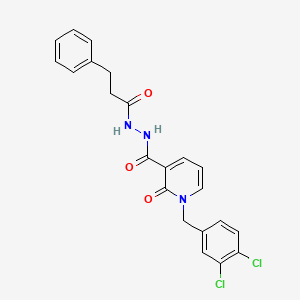![molecular formula C11H12F3NO2S B2932357 1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine CAS No. 692279-06-4](/img/structure/B2932357.png)
1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” is a chemical compound with the molecular formula C11H12F3NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” includes a pyrrolidine ring attached to a phenyl group that is further substituted with a trifluoromethylsulfonyl group . The exact 3D structure may require further computational or experimental analysis for confirmation.Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its presence in many biologically active compounds. The trifluoromethylsulfonyl group can enhance the molecule’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . This compound can serve as a building block for creating new pharmaceuticals with potential activity against various diseases.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, including antibacterial activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the synthetic strategies used in the creation of pyrrolidine derivatives can impact their biological activity .
Safety and Hazards
While specific safety and hazard information for “1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” is not available in the searched resources, it’s important to handle all chemical compounds with appropriate safety measures. Pyrrolidine, for example, is known to be flammable and can cause severe skin burns and eye damage .
properties
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)18(16,17)10-5-3-9(4-6-10)15-7-1-2-8-15/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJJWXXEVSSCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)phenyl-1-ylpyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)




![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)